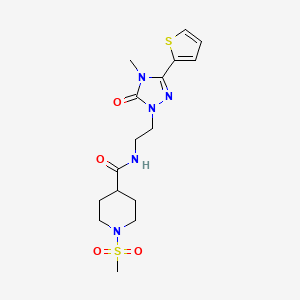

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core fused with a thiophene moiety and linked to a methylsulfonyl-substituted piperidine-carboxamide group. Its structural complexity arises from the integration of multiple pharmacophores:

Properties

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S2/c1-19-14(13-4-3-11-26-13)18-21(16(19)23)10-7-17-15(22)12-5-8-20(9-6-12)27(2,24)25/h3-4,11-12H,5-10H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNECBBAQXHERKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a piperidine moiety, which are known to contribute to various biological activities. Its chemical formula is , indicating the presence of nitrogen, sulfur, and oxygen functionalities that may play roles in its biological interactions.

Anticancer Activity

Research indicates that compounds containing triazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to induce apoptosis in cancer cell lines by modulating mitochondrial pathways and activating caspases . The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| OVCAR-3 (ovarian cancer) | 15.0 | Induction of apoptosis via mitochondrial pathway modulation |

| MCF-7 (breast cancer) | 20.5 | Cell cycle arrest at G1 phase and caspase activation |

| HCT-116 (colon cancer) | 6.2 | Inhibition of telomerase activity |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure suggests potential interactions with bacterial enzymes or cell membranes. For example, studies have indicated that related compounds can inhibit metallo-beta-lactamases (MBLs), which are critical in bacterial resistance against beta-lactam antibiotics . The specific compound's activity against Gram-positive and Gram-negative bacteria remains an area for further exploration.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against ovarian cancer cells demonstrated that it significantly reduced cell viability through apoptosis induction. The mechanism involved the upregulation of pro-apoptotic factors such as Bid and Bad while downregulating anti-apoptotic proteins like Bcl-xl . This study highlights the potential of the compound in overcoming chemoresistance in cancer therapy.

Study 2: Antimicrobial Screening

In another investigation, derivatives similar to this compound were screened for antimicrobial activity. The results indicated moderate inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Research indicates that compounds similar to N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit various biological activities:

- Antimicrobial Properties : The presence of the thiophene and triazole rings suggests potential antibacterial and antifungal activities. Studies have shown that derivatives of triazole compounds often possess significant antimicrobial effects against various pathogens.

- Anticancer Potential : Some studies have indicated that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in cancerous cells. Their ability to interact with specific enzymes or receptors involved in cancer progression is of particular interest.

- Anti-inflammatory Effects : The compound's structure may also confer anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for several pharmaceutical applications:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Potential treatments for bacterial and fungal infections. |

| Anticancer Drugs | Investigated for use in oncology to inhibit tumor growth. |

| Anti-inflammatory Drugs | Possible applications in treating inflammatory diseases. |

| Agricultural Chemicals | Potential use as fungicides or herbicides due to its biological activity. |

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of triazole derivatives showing significant antimicrobial activity against resistant strains of bacteria.

- Research presented at the American Chemical Society Meeting demonstrated that certain triazole derivatives could effectively inhibit cancer cell lines through specific mechanisms involving apoptosis pathways .

- Another investigation focused on the anti-inflammatory properties of related compounds, revealing their potential in reducing markers of inflammation in vitro and in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, particularly those containing triazole, thiophene, and sulfonamide groups. Below is a comparative analysis based on substituents and functional groups:

Key Observations:

Bioactivity Correlation: The methylsulfonyl group in the target compound may enhance solubility and metabolic stability compared to non-sulfonylated analogs (e.g., furan-carboxamide in ) .

Structural Divergence: Unlike benzimidazole derivatives (), the target compound lacks aromatic bicyclic systems, which could reduce off-target interactions .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what challenges arise during its multi-step synthesis?

The compound’s synthesis involves a multi-step process, including condensation reactions to assemble the 1,2,4-triazole core and subsequent functionalization of the piperidine and thiophene moieties. Challenges include controlling regioselectivity during heterocycle formation (e.g., avoiding byproducts in triazole ring closure) and ensuring efficient coupling of the sulfonyl-piperidine fragment. Similar synthetic routes for structurally related compounds emphasize the use of coupling agents like EDC/HOBt for amide bond formation and catalytic methods for sulfur-containing heterocycles .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : To confirm regiochemistry of the triazole ring and substituent positions.

- High-resolution mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.

- X-ray crystallography : Employing programs like SHELXL to resolve stereochemical ambiguities, particularly for the piperidine and triazole moieties.

- HPLC with UV/Vis detection : To assess purity, especially for intermediates prone to oxidation (e.g., thiophene derivatives) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

- Enzyme inhibition assays : Targeting receptors or enzymes structurally related to its triazole-sulfonyl pharmacophore (e.g., CGRP receptors, as seen in structurally similar antagonists ).

- Cytotoxicity profiling : Using cell lines (e.g., HEK293 or HepG2) to identify off-target effects.

- Solubility and metabolic stability : Assessed via shake-flask methods and liver microsome assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, flow chemistry setups can enhance reproducibility in oxidation steps .

- Bayesian optimization : Machine learning algorithms to predict optimal reaction conditions with minimal experimental iterations, as demonstrated in polycationic dye-fixative synthesis .

Q. What computational strategies are effective for modeling its target interactions and SAR?

- Molecular docking : Use tools like AutoDock Vina to predict binding modes with receptors (e.g., CGRP receptor homology models ).

- Molecular dynamics simulations : To assess stability of ligand-receptor complexes over time, focusing on the sulfonyl-piperidine group’s conformational flexibility.

- Free-energy perturbation (FEP) : To quantify the impact of substituent modifications (e.g., methyl vs. trifluoroethyl groups) on binding affinity .

Q. How can conflicting SAR data from in vitro vs. in vivo studies be resolved?

- Metabolite identification : Use LC-MS to detect active metabolites that may contribute to in vivo efficacy but are absent in vitro .

- Plasma protein binding assays : Differences in protein affinity (e.g., albumin) can explain discrepancies between cellular and systemic activity .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate bioavailability data to correlate exposure levels with observed effects .

Q. What crystallographic methods are suitable for resolving structural ambiguities in polymorphic forms?

- High-resolution synchrotron X-ray diffraction : To distinguish polymorphs, particularly for the triazole-thiophene core.

- SHELXD/SHELXE pipelines : For phase determination in cases of twinning or low-resolution data .

- Hirshfeld surface analysis : To evaluate intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups and solvent molecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.